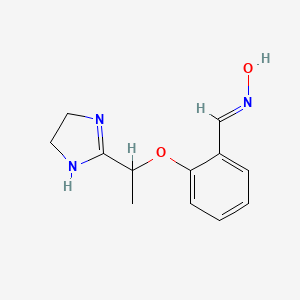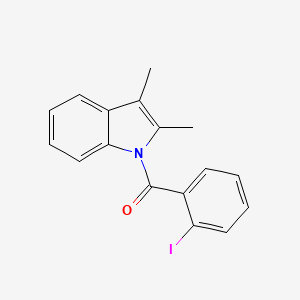![molecular formula C23H23N3O3 B12341640 Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)
Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl structure with an ethyl ester, amino, and carbamoyl functional groups, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-2-((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)aminobenzoic acid and ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate: Unique due to its specific functional groups and biphenyl structure.
3-Amino-2,2-dimethylpropionamide: Similar in having an amino group but differs in overall structure and properties.
N-Substituted carbamoyl chlorides: Share the carbamoyl functional group but differ in their reactivity and applications.
Uniqueness
Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C23H23N3O3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-23(28)19-8-5-9-20(24)21(19)26-14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)27/h3-13,26H,2,14,24H2,1H3,(H2,25,27) |
Clave InChI |
ATQVHFFIHVOSNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)


![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B12341593.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)
![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B12341621.png)


![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)
